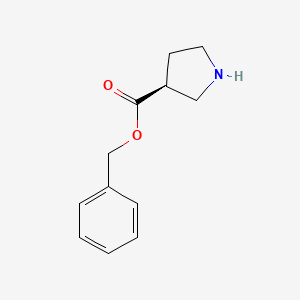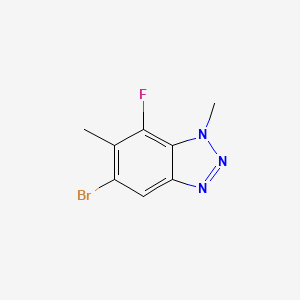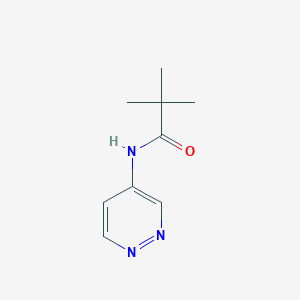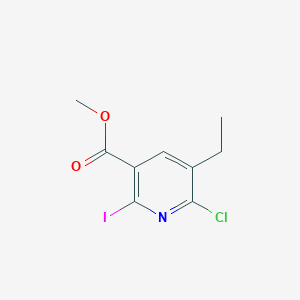
Methyl 6-chloro-5-ethyl-2-iodonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-chloro-5-ethyl-2-iodonicotinate is a chemical compound with the molecular formula C8H7ClINO2 It is a derivative of nicotinic acid and belongs to the class of halogenated pyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-5-ethyl-2-iodonicotinate typically involves the halogenation of nicotinic acid derivatives. One common method is the iodination of methyl 6-chloro-5-ethyl-nicotinate using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-chloro-5-ethyl-2-iodonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated pyridine derivatives.
Applications De Recherche Scientifique
Methyl 6-chloro-5-ethyl-2-iodonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of Methyl 6-chloro-5-ethyl-2-iodonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The halogen atoms in the molecule enhance its reactivity, allowing it to form covalent bonds with target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-chloro-5-iodonicotinate
- Methyl 6-chloro-5-ethyl-nicotinate
- Methyl 6-chloro-5-iodopyridine-3-carboxylate
Uniqueness
Methyl 6-chloro-5-ethyl-2-iodonicotinate is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological activity. The ethyl group further differentiates it from other halogenated nicotinates, potentially enhancing its lipophilicity and membrane permeability .
Propriétés
Formule moléculaire |
C9H9ClINO2 |
|---|---|
Poids moléculaire |
325.53 g/mol |
Nom IUPAC |
methyl 6-chloro-5-ethyl-2-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C9H9ClINO2/c1-3-5-4-6(9(13)14-2)8(11)12-7(5)10/h4H,3H2,1-2H3 |
Clé InChI |
MCYIEFYFUUOKOS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(N=C1Cl)I)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13919744.png)
![N-(3-Chloro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13919745.png)
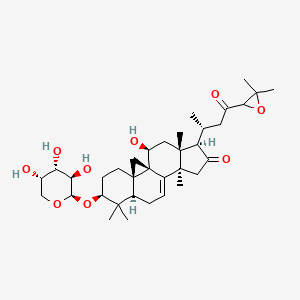
![Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate](/img/structure/B13919758.png)
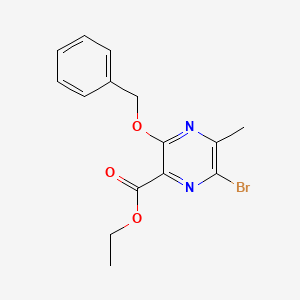
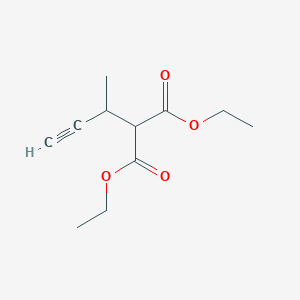
![3-Chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13919776.png)
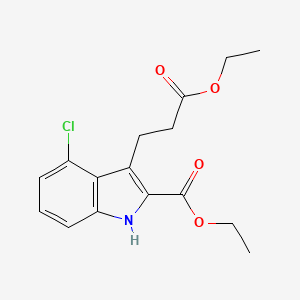
![6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid](/img/structure/B13919789.png)
![8-[(E)-2-methoxyethenyl]quinoline](/img/structure/B13919813.png)
